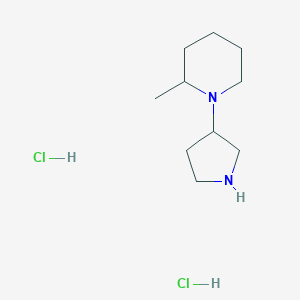

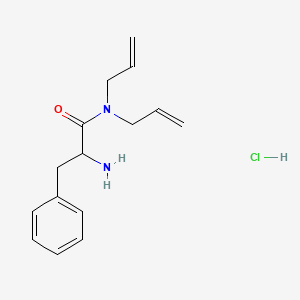

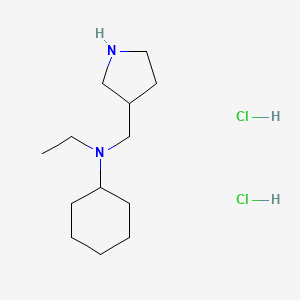

![molecular formula C11H19ClN4O2 B1424824 N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220034-60-5](/img/structure/B1424824.png)

N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

Overview

Description

This compound is a derivative of pyridine and pyrazole, both of which are aromatic heterocyclic compounds. Pyridine derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in such derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as indole 2 and 3-carboxamides have been synthesized using various strategies . For instance, a series of novel 1,3-disubstituted pyrazolo[3,4-b]pyridine-3-carboxamide derivatives have been prepared by introducing the 3-carboxamide moiety using palladium-catalyzed aminocarbonylation methodology .Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyridine ring fused with a pyrazole ring, with a carboxamide group attached. The nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations, allowing it to act as a ligand in coordination polymers .Scientific Research Applications

Agricultural Applications

This compound has shown potential in the agricultural sector, particularly in the treatment of bacterial wilt in tomatoes caused by Ralstonia solanacearum. The analogs of this compound have been synthesized and evaluated for their effectiveness against this pathogen . They have been found to enhance disease resistance, promote vegetative and reproductive growth, increase seed germination, and reduce infection rates in tomato plants .

Medicinal Chemistry

In medicinal chemistry, pyridine carboxamide analogs, including this compound, are of interest due to their diverse biological activities. They are often synthesized and studied for their potential therapeutic effects .

Organic Synthesis

The compound serves as a building block in organic synthesis. Its structure allows for various substitutions, making it a versatile reagent for creating a wide range of molecules with potential biological activities .

Molecular Docking Studies

Molecular docking studies have utilized this compound to identify binding affinities with various biological targets. This is crucial in drug design and discovery, where the compound’s interactions with enzymes or receptors can be predicted .

Biochemical Research

In biochemical research, the compound’s analogs can be used to study enzyme-substrate interactions, providing insights into enzyme mechanisms and aiding in the development of enzyme inhibitors .

Material Science

The compound’s unique structure may be explored in material science for the development of new materials with specific properties, such as enhanced durability or conductivity .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material for calibrating instruments or developing new analytical methods .

Environmental Science

Lastly, the compound’s derivatives could be investigated for their role in environmental science, such as in the biodegradation of pollutants or as indicators of environmental change .

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, properties, and potential applications. Given the interest in pyridine and pyrazole derivatives in the field of pharmaceuticals, this compound could potentially be of interest for drug development .

properties

IUPAC Name |

N-(3-hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2.ClH/c1-7(16)2-5-13-11(17)10-8-6-12-4-3-9(8)14-15-10;/h7,12,16H,2-6H2,1H3,(H,13,17)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVVYFILKDWTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)C1=NNC2=C1CNCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

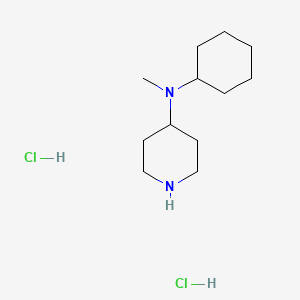

![N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424748.png)

![3,4-Dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424750.png)

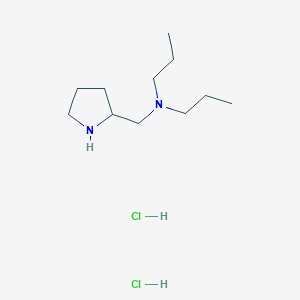

![n-[2-(3-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424753.png)

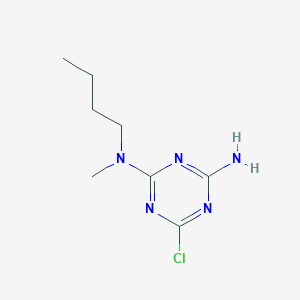

![2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424760.png)

![2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424761.png)